molecular formula C15H13FO3 B6372309 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95% CAS No. 1261895-22-0

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95%

Cat. No. B6372309
CAS RN: 1261895-22-0
M. Wt: 260.26 g/mol
InChI Key: BFVLORQIOHNTBB-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-methylphenol, 95% (abbreviated 5-FMC-3-MPh) is a novel fluorinated phenyl compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, ranging from biochemical and physiological studies to drug synthesis and development. 5-FMC-3-MPh has been studied extensively and has demonstrated a number of interesting properties, such as its ability to act as a substrate for enzymes and its potential for use in drug synthesis.

Scientific Research Applications

5-FMC-3-MPh has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase, as well as for in vitro studies of enzyme kinetics. In addition, 5-FMC-3-MPh has been used in studies of the pharmacology and toxicology of drugs, as well as in studies of the biochemical and physiological effects of compounds.

Mechanism of Action

The mechanism of action of 5-FMC-3-MPh is not fully understood. However, it is believed to act as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. In addition, it is thought to interact with proteins and other molecules in the cell, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMC-3-MPh are not yet fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to inhibit the growth of bacteria and fungi, as well as to have anti-viral effects. It has also been shown to have neuroprotective effects, and to have an effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-FMC-3-MPh in lab experiments include its low cost, its availability, and its ability to act as a substrate for enzymes. Its low cost and availability make it an ideal choice for researchers who are on a budget or who are working with limited resources. In addition, its ability to act as a substrate for enzymes makes it a useful tool for studying enzyme kinetics.
The limitations of 5-FMC-3-MPh include its toxicity, which can be an issue when working with large quantities of the compound. In addition, its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on a given system.

Future Directions

The potential future directions for 5-FMC-3-MPh include further research into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into its mechanism of action and its potential interactions with proteins and other molecules in the cell could lead to a better understanding of the compound and its effects. Finally, further research into its potential toxicity and its potential for use in drug synthesis could lead to the development of safer and more effective drugs.

Synthesis Methods

The synthesis of 5-FMC-3-MPh involves a number of steps. First, a mixture of 3-fluoro-5-methoxycarbonylphenol and 3-methylphenol is heated in an inert atmosphere, such as nitrogen or argon. The reaction is then catalyzed by a Lewis acid, such as boron trifluoride, to produce 5-FMC-3-MPh. The reaction is typically carried out at a temperature of around 100°C and can be completed in a few hours. The product can then be purified by recrystallization or by chromatography.

properties

IUPAC Name

methyl 3-fluoro-5-(3-hydroxy-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-10(8-14(17)4-9)11-5-12(15(18)19-2)7-13(16)6-11/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVLORQIOHNTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC(=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683988
Record name Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261895-22-0
Record name Methyl 5-fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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